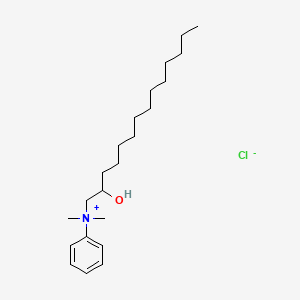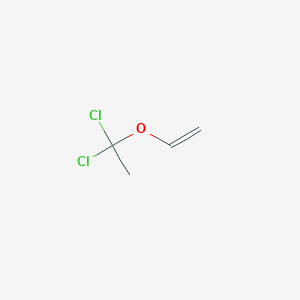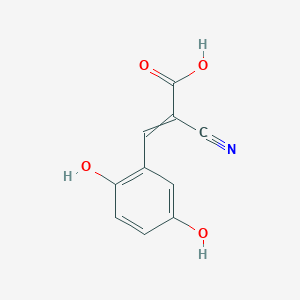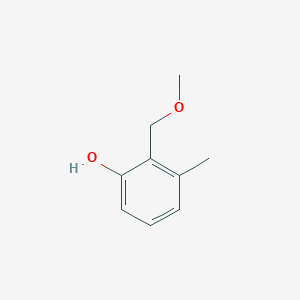![molecular formula C10H16O4 B14285796 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one CAS No. 116608-33-4](/img/structure/B14285796.png)
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexene ring with a ketone group and a methoxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of cyclohexenones. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, cyclohexenones can be obtained by the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone without the methoxyethoxy substituent.
Cyclohexen-2-one: Another cyclohexenone with a different substitution pattern.
1-Cyclohexen-3-one: A cyclohexenone with the ketone group at a different position.
Uniqueness
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is unique due to the presence of the methoxyethoxy substituent, which imparts different chemical properties and reactivity compared to other cyclohexenones. This substituent can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Properties
CAS No. |
116608-33-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h5H,2-4,6-8H2,1H3 |
InChI Key |
GTILKTVPKWKDEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
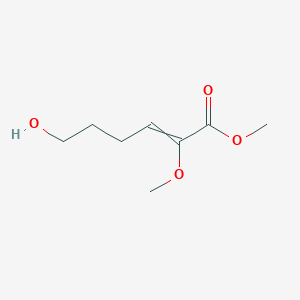
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
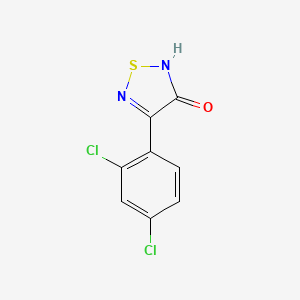
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
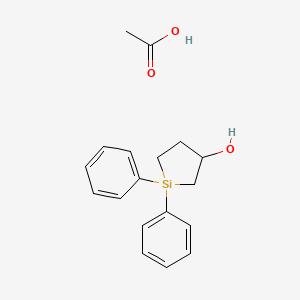
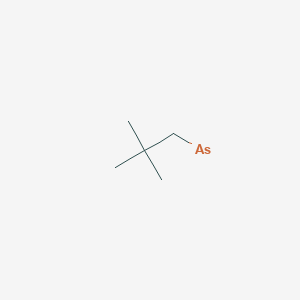

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
